![molecular formula C6H10N2O2 B13616969 N-[(dimethyl-1,3-oxazol-2-yl)methyl]hydroxylamine](/img/structure/B13616969.png)
N-[(dimethyl-1,3-oxazol-2-yl)methyl]hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(dimethyl-1,3-oxazol-2-yl)methyl]hydroxylamine is a compound that features a 1,3-oxazole ring, which is a five-membered heterocyclic structure containing both nitrogen and oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 1,3-oxazoles is the Van Leusen oxazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes in the presence of a base . The hydroxylamine group can be introduced through nucleophilic substitution reactions using hydroxylamine derivatives.
Industrial Production Methods
Industrial production of N-[(dimethyl-1,3-oxazol-2-yl)methyl]hydroxylamine may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, the use of ionic liquids as solvents has been shown to improve the yield and recyclability of the reaction components .
Análisis De Reacciones Químicas
Types of Reactions
N-[(dimethyl-1,3-oxazol-2-yl)methyl]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole N-oxides.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline or oxazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include oxazole N-oxides, oxazoline derivatives, and various substituted oxazoles, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
N-[(dimethyl-1,3-oxazol-2-yl)methyl]hydroxylamine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and bioactive molecules.
Medicine: It is being investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound can be used in the production of polymers and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-[(dimethyl-1,3-oxazol-2-yl)methyl]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of biological targets. The hydroxylamine group can act as a nucleophile, participating in various biochemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
Isoxazole: Similar to oxazole but with the nitrogen and oxygen atoms in adjacent positions.
Oxazoline: A reduced form of oxazole with a single double bond.
Oxazolidine: A fully saturated derivative of oxazole.
Uniqueness
N-[(dimethyl-1,3-oxazol-2-yl)methyl]hydroxylamine is unique due to the presence of both the oxazole ring and the hydroxylamine group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C6H10N2O2 |
|---|---|
Peso molecular |
142.16 g/mol |
Nombre IUPAC |
N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]hydroxylamine |
InChI |
InChI=1S/C6H10N2O2/c1-4-5(2)10-6(8-4)3-7-9/h7,9H,3H2,1-2H3 |
Clave InChI |
ZQHFVSBGCQPHBS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(OC(=N1)CNO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


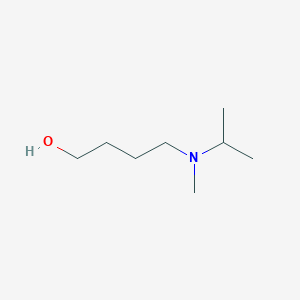

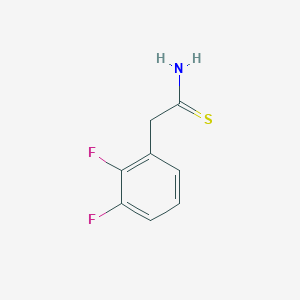
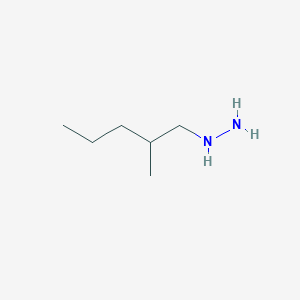
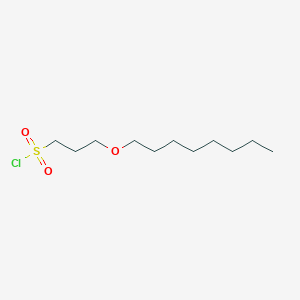
![5'-Bromo-2'-fluoro-4-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B13616913.png)
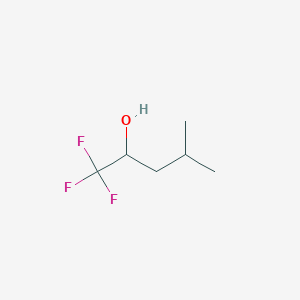
![1-[2-(Methylsulfonyl)phenyl]ethanamine](/img/structure/B13616938.png)
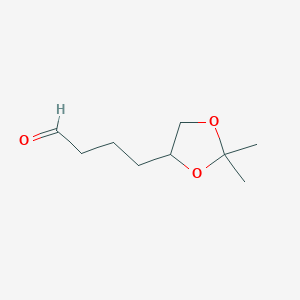
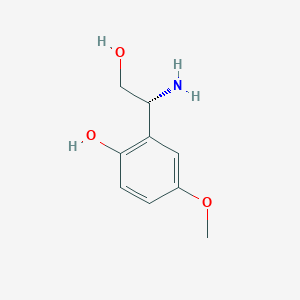
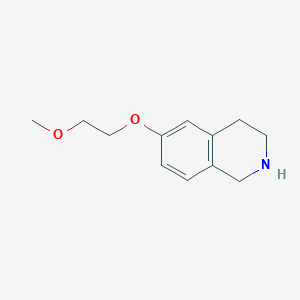
![4-({7-Azabicyclo[2.2.1]heptan-7-yl}methyl)benzonitrile](/img/structure/B13616960.png)
![O-[3-(1-pyrrolidinyl)propyl]Hydroxylamine](/img/structure/B13616977.png)
![2-(Pyrrolidin-3-ylmethyl)benzo[d]thiazole](/img/structure/B13616980.png)
